

Application Notes: Microinjection of Procion Yellow H-E 4R for Neuronal Tracing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Procion Yellow H-E 4R

Cat. No.: B14479417

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procion Yellow H-E 4R is a reactive fluorescent dye that can be utilized as an intracellular tracer to delineate neuronal morphology.[1][2][3] Its ability to form covalent bonds with intracellular macromolecules ensures its retention within the injected cell, making it a valuable tool for studying neuronal architecture, connectivity, and cell lineage.[4] When introduced into a neuron via microinjection, **Procion Yellow H-E 4R** diffuses throughout the cytoplasm, filling the soma, dendrites, and axons, allowing for detailed visualization of the neuron's structure. This application note provides a comprehensive protocol for the microinjection of **Procion Yellow H-E 4R** into neurons for subsequent fluorescent imaging.

Quantitative Data Summary

For successful microinjection and subsequent visualization of neurons, careful attention to the following parameters is critical. The table below provides a summary of the key quantitative data for the **Procion Yellow H-E 4R** microinjection protocol.

Parameter	Value	Notes
Dye Concentration	2-5% (w/v) in sterile filtered water or internal solution	Higher concentrations may increase fluorescence intensity but also risk precipitation or cellular toxicity.
Injection Volume	0.1-1 nL per cell	The volume should be minimized to avoid physical damage to the cell. Adjust based on cell size.
Micropipette Tip Diameter	0.5-1.0 μm	A smaller tip diameter minimizes cell damage upon impalement.
Injection Pressure/Current	Variable	For pressure injection, use brief, low-pressure pulses. For iontophoresis, use negative current pulses (e.g., -1 to -5 nA for 100-500 ms).[5]
Fixative	4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)	PFA effectively crosslinks the dye within the cell.
Fixation Time	2-4 hours at room temperature or overnight at 4°C	Adequate fixation is crucial for long-term preservation of the fluorescence and tissue morphology.
Excitation Wavelength (max)	~470 nm	
Emission Wavelength (max)	~580 nm	

Experimental Protocol

This protocol details the steps for preparing **Procion Yellow H-E 4R** solution, performing microinjection into a target neuron, and subsequent fixation and visualization of the labeled cell.

Materials and Reagents

- **Procion Yellow H-E 4R** dye powder
- Sterile, deionized water or desired intracellular recording solution
- Phosphate Buffered Saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS
- Micropipettes (borosilicate glass capillaries)
- Micropipette puller
- Microinjector (pico-injector or iontophoresis setup)
- Micromanipulator
- Fluorescence microscope with appropriate filter sets (e.g., for FITC or TRITC)

Dye Solution Preparation

- Prepare a 2-5% (w/v) stock solution of **Procion Yellow H-E 4R** by dissolving the dye powder in sterile, deionized water or the desired intracellular recording solution.
- Vortex the solution thoroughly to ensure the dye is completely dissolved.
- Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any undissolved particles.
- Carefully aspirate the supernatant into a fresh, sterile microcentrifuge tube. This filtered solution is ready for back-filling micropipettes.

Microinjection Procedure

- Pull micropipettes from borosilicate glass capillaries using a micropipette puller to achieve a tip diameter of 0.5-1.0 μm .

- Back-fill the micropipette with the prepared **Procion Yellow H-E 4R** solution using a microloader pipette tip.
- Mount the filled micropipette onto the microinjector holder connected to the micromanipulator.
- Under microscopic guidance, carefully approach the target cell with the micropipette.
- Gently impale the cell membrane with the micropipette tip. A successful impalement is often indicated by a sudden drop in membrane potential if recording electrophysiologically.
- Inject the dye into the cell using either pressure injection or iontophoresis.
 - Pressure Injection: Apply brief, low-pressure pulses to eject a small volume of the dye solution into the cell.
 - Iontophoresis: Apply negative current pulses to electrophoretically expel the negatively charged dye molecules into the cytoplasm.[\[5\]](#)
- Monitor the filling of the cell under fluorescence optics. The dye should diffuse throughout the soma and into the dendritic and axonal processes.
- Once the cell is adequately filled, carefully retract the micropipette.

Fixation

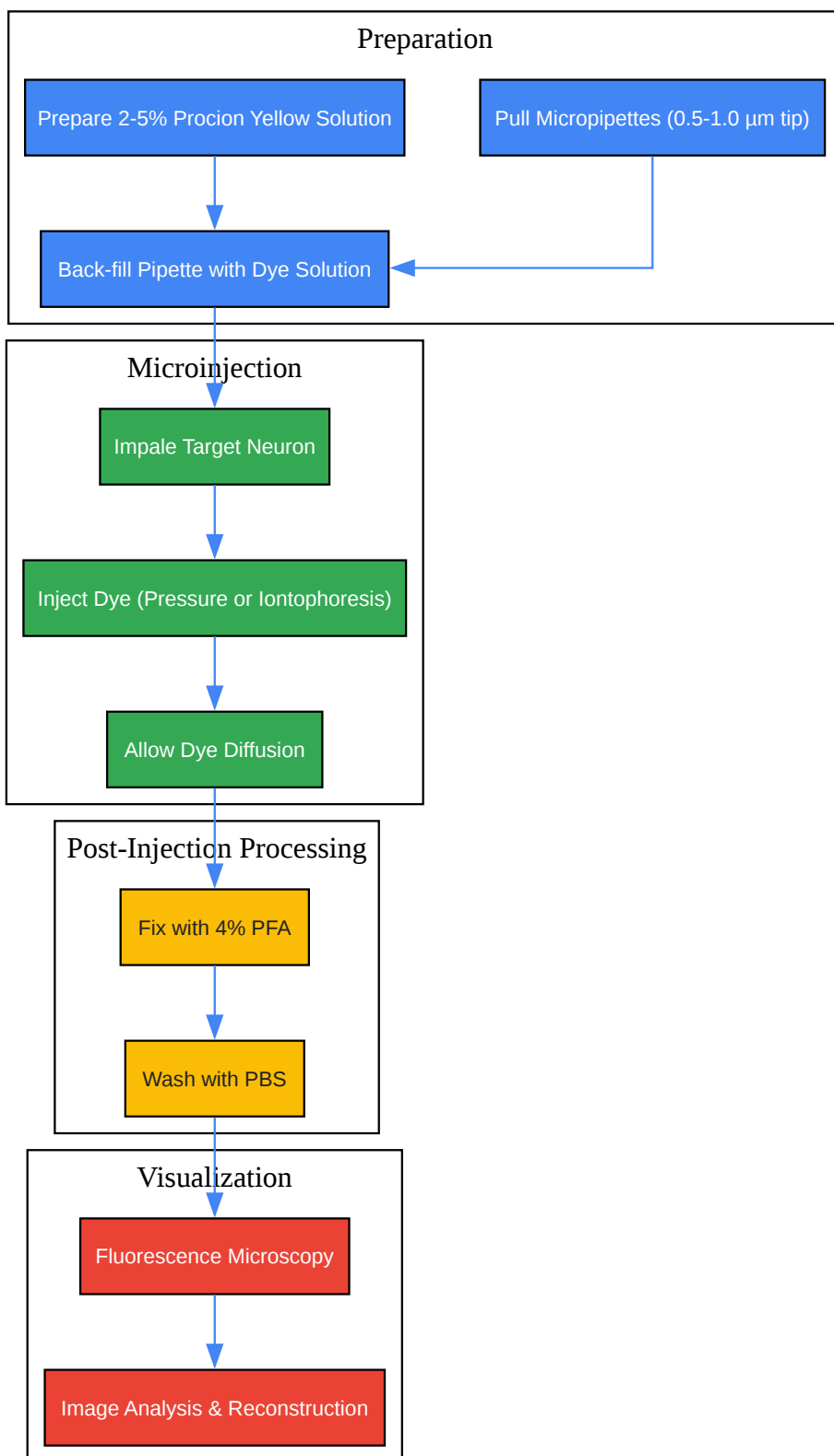
- After microinjection, allow the dye to diffuse throughout the neuron for a period of 30 minutes to several hours.
- Carefully transfer the tissue or cells into a 4% PFA solution in PBS.
- Fix the tissue for 2-4 hours at room temperature or overnight at 4°C.
- After fixation, wash the tissue several times with PBS to remove excess fixative.

Visualization

- Mount the fixed and washed tissue on a microscope slide.

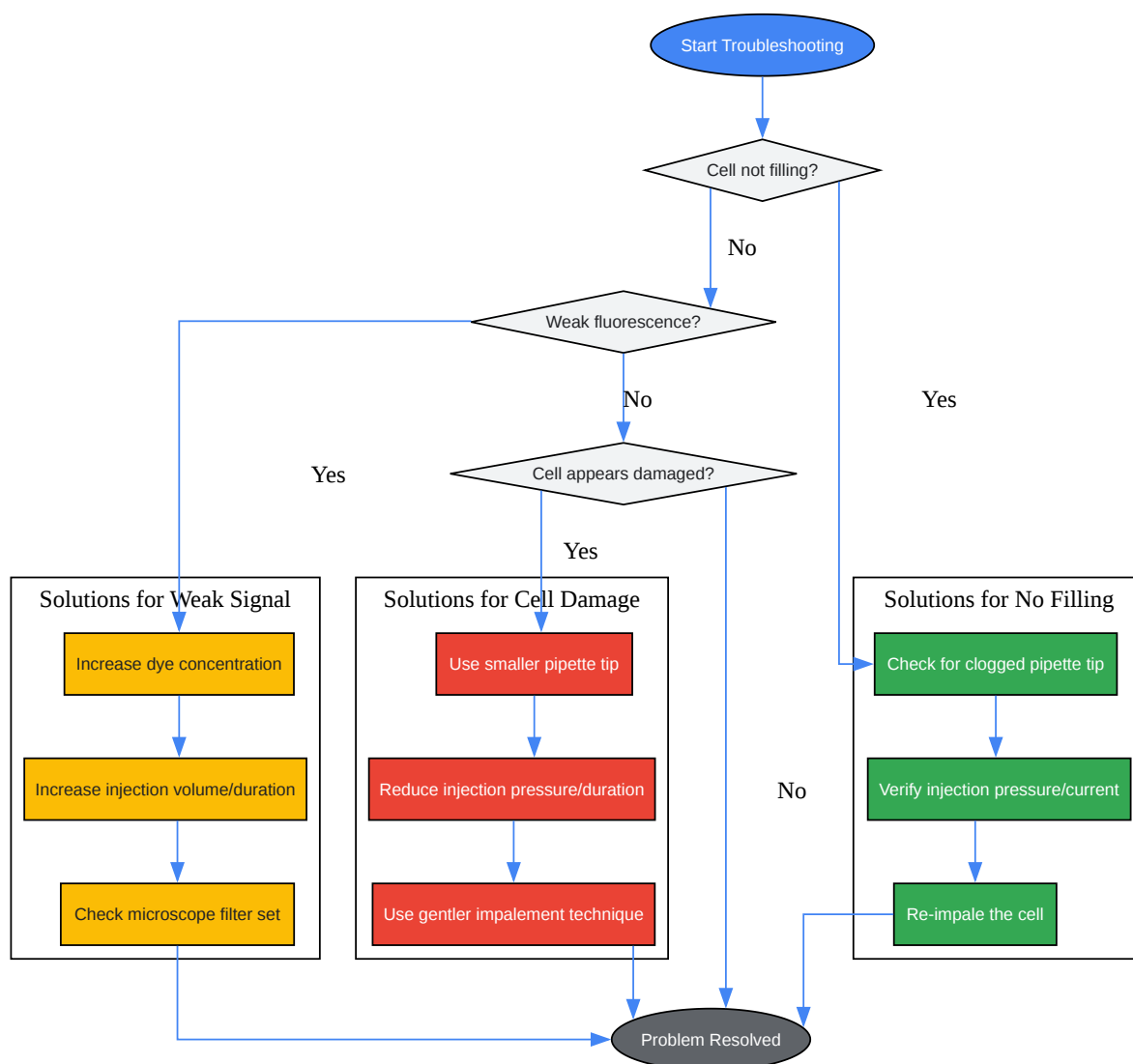
- Image the Procion Yellow-filled neurons using a fluorescence microscope equipped with a suitable filter set (e.g., excitation filter ~450-490 nm, emission filter ~560-600 nm).
- Acquire images using a sensitive camera. Z-stack imaging and subsequent 3D reconstruction can be performed to visualize the complete morphology of the neuron.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Procion Yellow H-E 4R** microinjection.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Peculiarities of the staining of neural tissue with procion yellow] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anterograde fluorescent labeling of olfactory receptor neurons by Procion and Lucifer dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marking of olfactory axons of fishes by intravital staining with Procion brilliant yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jacquard Products — Procion MX [jacquardproducts.com]
- 5. journals.biologists.com [journals.biologists.com]
- To cite this document: BenchChem. [Application Notes: Microinjection of Procion Yellow H-E 4R for Neuronal Tracing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14479417#microinjection-protocol-for-procion-yellow-h-e-4r]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com